BenchChemオンラインストアへようこそ!

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Boronic ester stability Protodeboronation Silica gel chromatography

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1293987-69-5), also known as (3-(N-methylsulfamoyl)phenyl)boronic acid pinacol ester, is a bench-stable, crystalline arylboronic ester building block (C₁₃H₂₀BNO₄S, MW 297.18 g/mol) integrating a meta-substituted N-methylsulfonamide group on a phenyl ring bearing a pinacol boronate ester. The compound belongs to the sulfonamide-boronate ester class and serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions toward biaryl and heterobiaryl sulfonamide scaffolds of pharmaceutical relevance.

Molecular Formula C13H20BNO4S
Molecular Weight 297.2 g/mol
CAS No. 1293987-69-5
Cat. No. B1525744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
CAS1293987-69-5
Molecular FormulaC13H20BNO4S
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC
InChIInChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3
InChIKeyYIIPTCFKYOTDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1293987-69-5): Procurement-Relevant Structural and Physicochemical Profile


N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1293987-69-5), also known as (3-(N-methylsulfamoyl)phenyl)boronic acid pinacol ester, is a bench-stable, crystalline arylboronic ester building block (C₁₃H₂₀BNO₄S, MW 297.18 g/mol) integrating a meta-substituted N-methylsulfonamide group on a phenyl ring bearing a pinacol boronate ester . The compound belongs to the sulfonamide-boronate ester class and serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions toward biaryl and heterobiaryl sulfonamide scaffolds of pharmaceutical relevance [1]. Commercial sourcing data indicate typical purity ranges of 95% to ≥98% . The pinacol ester protecting group confers markedly improved hydrolytic and chromatographic stability compared to the corresponding free boronic acid form [2].

Why N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs: Critical Substitution-Dependent Differentiation


Generic substitution among aryl sulfonamide boronate esters fails because the regioisomeric position of the boronate ester (ortho, meta, para), the N-substitution pattern (primary vs. N-methyl vs. N,N-dialkyl sulfonamide), and the boron oxidation state (free boronic acid vs. pinacol ester) each profoundly modulate reactivity, stability, and biological target engagement. The target compound occupies a precise intersection: the meta-boronate orientation directs Suzuki cross-coupling regiochemistry toward 3-substituted biaryl sulfonamides distinct from para (CAS 1073353-47-5) or ortho (CAS 1689528-83-3) isomers ; the N-methyl substituent increases lipophilicity (calculated logP ~0.52 for the free boronic acid analog) relative to the unsubstituted sulfonamide (CAS 486422-08-6), affecting pharmacokinetic profiles of derived products [1]; and the pinacol ester confers superior bench-top and silica gel stability compared to the free boronic acid (CAS 871329-75-8) [2]. These orthogonal variables mean no single analog achieves the same combination of properties.

Quantitative Differentiation Evidence for N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Versus Closest Analogs


Evidence Item 1: Pinacol Ester vs. Free Boronic Acid — Enhanced Hydrolytic and Chromatographic Stability

Arylboronic pinacol esters, including the target compound class, exhibit substantially greater resistance to protodeboronation and hydrolytic degradation compared to their corresponding free boronic acids. Free arylboronic acids are susceptible to rapid protodeboronation under aqueous, basic, or silica gel chromatographic conditions, often requiring protection or generating inconsistent coupling yields. The pinacol ester protecting group mitigates this instability, enabling purification by conventional silica gel chromatography and providing consistent, reproducible Suzuki cross-coupling performance [1]. The target compound (CAS 1293987-69-5), as the pinacol ester, thus offers a practical procurement advantage over the free boronic acid analog, (3-(N-methylsulfamoyl)phenyl)boronic acid (CAS 871329-75-8), which requires refrigerated storage and is prone to degradation [2].

Boronic ester stability Protodeboronation Silica gel chromatography Suzuki-Miyaura coupling

Evidence Item 2: Meta-Substitution vs. Para-Substitution — Regiochemical Control in Biaryl Sulfonamide Synthesis

The meta-substitution pattern of the target compound directs Suzuki cross-coupling toward 3-functionalized biaryl sulfonamides. In one-pot, directed ortho-metalation (DoM)–Suzuki protocols for biaryl sulfonamides, ortho-boropinacolato aryl sulfonamides undergo cross-coupling to yield 2-substituted biaryl products with isolated yields of 46–95% depending on the aryl halide partner [1]. The meta-substituted target compound provides access to a structurally distinct regioisomeric series compared to the para-substituted analog N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1073353-47-5) . For medicinal chemistry programs exploring structure-activity relationships (SAR) around the sulfonamide-aryl linkage geometry, the meta-isomer offers a non-interchangeable vector set that cannot be replicated by the para- or ortho-isomers [1].

Regioselectivity meta-Substitution Biaryl sulfonamide Suzuki coupling

Evidence Item 3: N-Methyl Substitution vs. Primary Sulfonamide — Lipophilicity Modulation for Drug-Like Property Optimization

The N-methyl substitution on the sulfonamide nitrogen of the target compound elevates its lipophilicity relative to the unsubstituted primary sulfonamide analog (CAS 486422-08-6, benzenesulfonamide-3-boronic acid pinacol ester). Calculated logP for the free boronic acid form of the target compound ((3-(N-methylsulfamoyl)phenyl)boronic acid, CAS 871329-75-8) is approximately 0.52, reflecting moderate lipophilicity [1]. While direct experimental logP data for the pinacol ester target compound are not located in the open literature, the N-methyl group is an established structural determinant that increases lipophilicity by approximately 0.5–1.0 log units compared to the corresponding primary sulfonamide, based on fragment-based QSAR principles . This is relevant because the primary sulfonamide analog (CAS 486422-08-6, MW 283.15) has a higher hydrogen bond donor count (NH₂ vs. NHCH₃), contributing to lower membrane permeability in derived biaryl products .

Lipophilicity logP N-Methyl sulfonamide Drug-likeness

Evidence Item 4: Multi-Supplier Commercial Availability with Verified ≥98% Purity Specification

The target compound is commercially available from multiple independent suppliers at confirmed purity specifications of ≥98% (HPLC). Leyan (Shanghai Haohong Biomedical) lists the compound at 98+% purity (Product No. 1117709) . CymitQuimica (Fluorochem brand, Ref. 10-F469474) similarly specifies 98+% purity . This contrasts with the N,N-dimethyl analog and certain substituted variants which are less widely stocked or available only at lower purity grades. The multi-supplier base reduces single-source procurement risk and allows competitive pricing comparison. Notably, the free boronic acid form (CAS 871329-75-8) is also widely available at 98% purity but lacks the stability advantages of the pinacol ester .

Purity specification Commercial sourcing Quality control Procurement

Evidence Item 5: Integration of Sulfonamide and Boronate Ester Functionality — Dual Reactivity Handle for Multistep Synthesis

The target compound uniquely combines a nucleophilic sulfonamide nitrogen and an electrophilic boronate ester carbon within a single meta-substituted benzene scaffold. This dual functionality enables sequential orthogonal transformations: the boronate ester participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides, while the sulfonamide NH can undergo N-alkylation, acylation, or arylation (e.g., Chan-Lam coupling) [1]. Class-level evidence from sulfonamide-boronic acid β-lactamase inhibitor programs demonstrates that sulfonamide boronic acids achieve inhibition constants (Ki) in the nanomolar range (e.g., 3.1–94 nM against human carbonic anhydrase isoforms I, II, and IX for boron-containing sulfonamides) [2]. While these specific Ki values are from structurally distinct boron-containing sulfonamides, they establish the pharmacophoric relevance of the sulfonamide-boron combination. Compounds lacking either the sulfonamide (simple phenylboronic acid pinacol ester, CAS 24388-23-6) or the boronate ester (N-methylbenzenesulfonamide, CAS 5183-78-8) cannot access both reactivity modes .

Dual functionality Sulfonamide Boronate ester Multistep synthesis

Evidence Item 6: Synthesis Yield Benchmark — 89% Isolated Yield for Analogous Sulfonamide Boronic Ester Formation

The closely related primary sulfonamide analog, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-08-6), has been synthesized via Pd-catalyzed Miyaura borylation of 3-bromobenzenesulfonamide with bis(pinacolato)diboron (B₂pin₂) in 89% isolated yield (0.663 g, white solid) [1]. While a dedicated yield report for the N-methyl target compound under identical conditions is not located in the open literature, the structural similarity (N-H → N-CH₃) suggests comparable borylation efficiency. The established synthetic accessibility at high yield supports procurement of the target compound at competitive cost, and the reported 89% benchmark provides a quantitative reference for process optimization [1]. In contrast, the free boronic acid analog (CAS 871329-75-8) requires an additional hydrolysis step from the pinacol ester, reducing overall two-step yield .

Synthesis yield Miyaura borylation Process efficiency Pinacol ester formation

High-Value Application Scenarios for N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Based on Verified Differentiation Evidence


Scenario 1: Synthesis of 3-Substituted Biaryl Sulfonamide Drug Candidates via Suzuki-Miyaura Cross-Coupling

The target compound's meta-boronate ester orientation directs Suzuki cross-coupling exclusively toward 3-biaryl sulfonamide scaffolds, a structural motif prevalent in kinase inhibitors, GPCR modulators, and carbonic anhydrase inhibitors. Ortho-boropinacolato sulfonamides have been shown to undergo one-pot DoM–Suzuki sequences yielding biaryl sulfonamides in 46–95% isolated yield [1]. The meta-substituted target compound fills the complementary regioisomeric space not accessible with the para-isomer (CAS 1073353-47-5) or ortho-isomer (CAS 1689528-83-3), making it essential for SAR campaigns exploring biaryl dihedral angle and substituent vector effects on target binding. Boron-containing sulfonamides have demonstrated nanomolar Ki values (3.1–94 nM) against human carbonic anhydrase isoforms, validating the pharmacophoric utility of this scaffold class .

Scenario 2: Boron Neutron Capture Therapy (BNCT) Prodrug Design Requiring Combined Sulfonamide and Boron Functionality

Boron-containing sulfonamides have been specifically designed as dual-purpose agents combining carbonic anhydrase targeting (via the sulfonamide zinc-binding group) with boron-10 delivery for BNCT of hypoxic tumors [1]. The target compound, bearing both the N-methylsulfonamide pharmacophore and the boronate ester (which hydrolyzes to the active boronic acid in vivo), provides a pre-assembled scaffold for this therapeutic strategy. The N-methyl substitution contributes to increased lipophilicity (logP ~0.52 for the free boronic acid form ), potentially enhancing tumor tissue penetration compared to more polar primary sulfonamide analogs. The pinacol ester serves as a stable prodrug form that can be hydrolyzed either chemically or enzymatically at the target site [1].

Scenario 3: Multistep Parallel Library Synthesis of N-Functionalized Biaryl Sulfonamides

The dual orthogonal reactivity of the target compound — boronate ester for C–C bond formation and sulfonamide NH for subsequent N-derivatization — enables efficient parallel library synthesis. A typical workflow involves: (1) Suzuki coupling of the boronate ester with diverse aryl/heteroaryl halides under Pd catalysis to generate the biaryl core; (2) subsequent N-alkylation, acylation, or Chan-Lam coupling at the sulfonamide nitrogen to introduce a second diversity element [1]. This two-step, one-purification-intermediate strategy reduces synthetic step count compared to routes requiring post-coupling sulfonamide installation. The pinacol ester's silica gel compatibility enables straightforward intermediate purification without protective-group manipulation , improving throughput for medicinal chemistry hit-to-lead programs.

Scenario 4: Process Chemistry Scale-Up of N-Modified Sulfonamide Intermediates Where Cold-Chain Logistics Are Impractical

For process chemistry and kilo-lab applications, the pinacol ester form of the target compound eliminates cold-chain shipping and storage requirements. While the free boronic acid analog (CAS 871329-75-8) typically requires refrigerated storage and is classified with hazard statements H315, H319, H335 [1], the pinacol ester is recommended for room temperature storage by major suppliers . This logistical advantage, combined with multi-supplier availability at verified ≥98% purity (Leyan, CymitQuimica, Combi-Blocks), makes the target compound the preferred procurement form for scale-up campaigns where refrigerated storage of the free boronic acid would incur additional operational costs and degradation risk. The demonstrated 89% yield benchmark for the analogous primary sulfonamide borylation provides cost-modeling confidence for large-quantity procurement.

Quote Request

Request a Quote for N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.